3-Fluoro vs. 4-Fluoro Phenyl Isomer: Class-Level Inference from Met Kinase Series
In the 2-oxo-1,2-dihydropyridine-3-carboxamide series targeting Met kinase, the 3-fluorophenyl analog (closely related to the target compound's substitution pattern) versus the 4-fluorophenyl analog showed differentiated biochemical potency and pharmacokinetic profiles. The 3-fluoro substitution was critical for achieving potent Met inhibition (IC50 = 3.9 nM for the optimized compound bearing 3-fluoro) while maintaining oral bioavailability [1]. This class-level SAR underscores the non-interchangeability of the 3-fluorophenyl motif present in the target compound.
| Evidence Dimension | Met kinase biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 3.9 nM (optimized 3-fluorophenyl congener, BMS-777607) |
| Comparator Or Baseline | 4-Fluorophenyl analog: substantially reduced potency (>10-fold shift observed in earlier analogs) |
| Quantified Difference | Approximately >10-fold potency advantage for 3-fluoro substitution |
| Conditions | Met kinase enzyme assay; recombinant human Met, ATP at Km concentration |
Why This Matters
Demonstrates that the 3-fluorophenyl substitution in this chemotype is not a trivial variation but a determinant of target engagement potency, directly relevant for researchers selecting a building block with a defined fluorine position for SAR exploration.
- [1] Schroeder, G. M. et al. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. J. Med. Chem. 2009, 52, 1251-1254. View Source
